Methyl citronellate Methyl citronellate Methyl 3, 7-dimethyl-6E-octenoate, also known as citronellic acid, methyl ester, belongs to the class of organic compounds known as acyclic monoterpenoids. These are monoterpenes that do not contain a cycle. Methyl 3, 7-dimethyl-6E-octenoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, methyl 3, 7-dimethyl-6E-octenoate is primarily located in the membrane (predicted from logP) and cytoplasm. Methyl 3, 7-dimethyl-6E-octenoate is a sweet, apple, and brandy tasting compound that can be found in herbs and spices and lemon balm. This makes methyl 3, 7-dimethyl-6E-octenoate a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 2270-60-2
VCID: VC3878158
InChI: InChI=1S/C11H20O2/c1-9(2)6-5-7-10(3)8-11(12)13-4/h6,10H,5,7-8H2,1-4H3
SMILES: CC(CCC=C(C)C)CC(=O)OC
Molecular Formula: C11H20O2
Molecular Weight: 184.27 g/mol

Methyl citronellate

CAS No.: 2270-60-2

Cat. No.: VC3878158

Molecular Formula: C11H20O2

Molecular Weight: 184.27 g/mol

* For research use only. Not for human or veterinary use.

Methyl citronellate - 2270-60-2

Specification

CAS No. 2270-60-2
Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
IUPAC Name methyl 3,7-dimethyloct-6-enoate
Standard InChI InChI=1S/C11H20O2/c1-9(2)6-5-7-10(3)8-11(12)13-4/h6,10H,5,7-8H2,1-4H3
Standard InChI Key ZFLPOPCZMXGUOJ-UHFFFAOYSA-N
SMILES CC(CCC=C(C)C)CC(=O)OC
Canonical SMILES CC(CCC=C(C)C)CC(=O)OC

Introduction

Chemical and Structural Properties

Molecular Characteristics

Methyl citronellate is characterized by an ester functional group derived from citronellic acid and methanol. Its IUPAC name, methyl 3,7-dimethyloct-6-enoate, reflects the branching at the 3rd and 7th carbon positions and the unsaturated bond at the 6th position . The compound’s structure is validated by gas chromatography (GC) data, which identifies its retention index (RI) as 1261 on non-polar columns such as SE-54 and DB-5 under helium carrier gas .

Table 1: Physicochemical Properties of Methyl Citronellate

PropertyValueSource
Molecular FormulaC11H20O2\text{C}_{11}\text{H}_{20}\text{O}_2
Molecular Weight184.275 g/mol
Density0.888 g/cm³
Boiling Point227.4°C at 760 mmHg
Flash Point76.4°C
Vapor Pressure0.078 mmHg at 25°C
Refractive Index1.44

Spectroscopic and Chromatographic Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm the compound’s structure, with key peaks corresponding to the ester carbonyl (δ\delta ~170 ppm in 13C^{13}\text{C}-NMR) and the unsaturated hydrocarbon chain . GC-MS profiles further corroborate its purity, showing a base peak at m/z 184.146 (corresponding to the molecular ion) and fragment ions indicative of α-cleavage near the ester group .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Methyl citronellate is synthesized via esterification of citronellic acid with methanol in the presence of sulfuric acid as a catalyst . Alternative routes include:

  • Oxidation of Citronellol: Citronellol is oxidized using chromium trioxide (Cr2O3\text{Cr}_2\text{O}_3) to yield citronellic acid, which is subsequently esterified .

  • Diazomethane Method: Treatment of citronellic acid with diazomethane in diethyl ether produces the ester under mild conditions .

Industrial Manufacturing

Industrial production scales these methods, optimizing for yield and cost-efficiency. A notable application involves its use as a precursor in the synthesis of irones, fragrant compounds found in violets. For instance, (+)-methyl citronellate is methylated to form methyl 2,2,3,7-tetramethyloct-6-enoate, which undergoes hydrolysis and cyclization to yield irone isomers . Tin(IV) chloride (SnCl4\text{SnCl}_4) facilitates key cyclization steps, demonstrating the compound’s versatility in multi-step syntheses .

Applications in Fragrance and Chemistry

Perfumery and Flavoring

Methyl citronellate’s fruity aroma aligns with its use in citrus and floral fragrances. Its stability under varying pH and temperature conditions makes it suitable for cosmetics and household products .

EndpointThreshold ValueSource
GenotoxicityNot genotoxic
Repeated Dose Toxicity<0.03 mg/kg/day
Skin Sensitization<900 μg/cm²

Environmental Impact

Methyl citronellate’s environmental persistence is low, with rapid biodegradation predicted by quantitative structure-activity relationship (QSAR) models . Its production and use comply with regulations under HS code 2916190090, which governs unsaturated acyclic monocarboxylic acid derivatives .

Analytical and Regulatory Considerations

Gas Chromatography Methods

Standard GC conditions for methyl citronellate analysis include:

  • Column: DB-5 or SE-54 (30 m × 0.26 mm × 0.25 μm)

  • Carrier Gas: Helium at 3 K/min temperature ramps .

Regulatory Compliance

The compound’s import/export is subject to inspection certificates in certain jurisdictions, with a 6.5% Most Favored Nation (MFN) tariff and 17% value-added tax (VAT) .

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